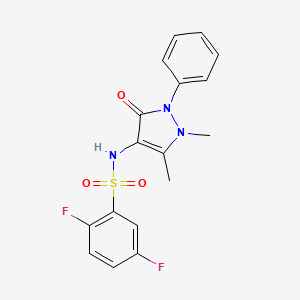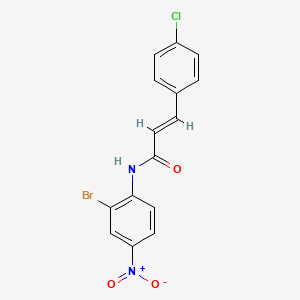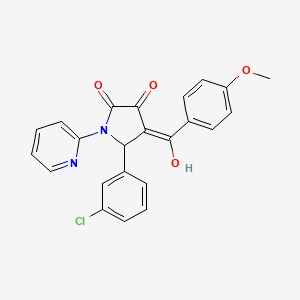![molecular formula C17H18FNO B5314667 N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide](/img/structure/B5314667.png)
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide, commonly known as DMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMF is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 233.28 g/mol.
科学的研究の応用
DMF has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, DMF has been found to have anti-inflammatory, immunomodulatory, and neuroprotective properties. It has been used in the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases. In agriculture, DMF has been used as a fungicide and insecticide. In material science, DMF has been used as a solvent for the synthesis of various materials such as metal-organic frameworks and polymers.
作用機序
DMF exerts its biological effects by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of various antioxidant and detoxifying genes. DMF binds to a cysteine residue on Keap1, a protein that inhibits Nrf2, leading to the dissociation of Nrf2 from Keap1. Nrf2 then translocates to the nucleus and activates the expression of antioxidant and detoxifying genes.
Biochemical and Physiological Effects:
DMF has been found to have various biochemical and physiological effects. It has been shown to increase the levels of glutathione, a major antioxidant in the body, and reduce the levels of reactive oxygen species (ROS), which are harmful to cells. DMF has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, DMF has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the survival and growth of neurons.
実験室実験の利点と制限
One of the major advantages of DMF is its ability to activate the Nrf2 pathway, which has been shown to have various beneficial effects. DMF is also relatively easy to synthesize and purify, making it a useful compound for laboratory experiments. However, DMF has some limitations as well. It is unstable in aqueous solutions and requires organic solvents for stability. In addition, DMF can react with other compounds in biological systems, leading to the formation of reactive metabolites that can be toxic.
将来の方向性
There are several future directions for the study of DMF. One direction is to investigate its potential applications in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to study its effects on the gut microbiome, which has been shown to play a role in various diseases. In addition, the development of new DMF analogs with improved stability and efficacy is an area of active research. Finally, the use of DMF in combination with other compounds for synergistic effects is an area that warrants further investigation.
Conclusion:
In conclusion, DMF is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMF activates the Nrf2 pathway and has anti-inflammatory, immunomodulatory, and neuroprotective properties. It has been used in the treatment of multiple sclerosis, psoriasis, and other autoimmune diseases, and has potential applications in agriculture and material science. DMF has advantages and limitations for laboratory experiments, and there are several future directions for its study.
合成法
DMF can be synthesized by reacting 2,4-dimethylphenethylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification.
特性
IUPAC Name |
N-[1-(2,4-dimethylphenyl)ethyl]-3-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO/c1-11-7-8-16(12(2)9-11)13(3)19-17(20)14-5-4-6-15(18)10-14/h4-10,13H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDWYIVYHOXRUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)NC(=O)C2=CC(=CC=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)

![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-2,3-dimethoxybenzamide](/img/structure/B5314627.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)


![1-({5-[(3-acetylphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-N-methylpyrrolidine-3-carboxamide](/img/structure/B5314686.png)
![(3S*,4R*)-1-{2-[2-(1H-imidazol-1-yl)ethoxy]-3-methoxybenzyl}-3-methoxypiperidin-4-amine](/img/structure/B5314692.png)